
Benzenamine, 4-(phenylazo)-N-(phenylmethylene)-
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Overview
Description
Chemical Structure and Properties The compound "Benzenamine, 4-(phenylazo)-N-(phenylmethylene)-" (CAS: 744-66-1) is a Schiff base derivative of 4-(phenylazo)aniline. Its molecular formula is C₂₀H₁₇N₃O (molecular weight: 315.37 g/mol), featuring an azo group (-N=N-) at the para position of the benzene ring and a benzylidene (-CH=Ph) substituent on the amine group .
Synthesis The compound is synthesized via a condensation reaction between 4-(phenyldiazenyl)aniline and an aldehyde (e.g., 4-methoxybenzaldehyde) in ethanol under reflux conditions. The reaction typically employs catalytic acetic acid to facilitate imine bond formation, followed by recrystallization for purification .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-(phenylazo)-N-(phenylmethylene)- typically involves the reaction of aniline with nitrosobenzene under controlled conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the azo bond. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of Benzenamine, 4-(phenylazo)-N-(phenylmethylene)- is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through various techniques, such as recrystallization and chromatography, to achieve the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-(phenylazo)-N-(phenylmethylene)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The phenyl groups in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to reduce the azo group.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine, and the reactions are carried out under controlled temperatures and pressures.
Major Products Formed
Oxidation: Oxidation products may include nitro compounds and quinones.
Reduction: Reduction typically yields primary or secondary amines.
Substitution: Substituted derivatives with various functional groups attached to the phenyl rings.
Scientific Research Applications
Benzenamine, 4-(phenylazo)-N-(phenylmethylene)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool in medical imaging.
Industry: Widely used in the production of dyes, pigments, and other colorants for textiles, plastics, and inks.
Mechanism of Action
The mechanism of action of Benzenamine, 4-(phenylazo)-N-(phenylmethylene)- involves its interaction with various molecular targets and pathways. The azo group in the compound can undergo reduction to form amines, which can then interact with biological molecules such as proteins and nucleic acids. The phenyl groups in the compound can participate in π-π interactions and hydrogen bonding, further influencing its reactivity and binding affinity.
Comparison with Similar Compounds
Key Characteristics
- Melting Point : Reported to range between 160–165°C, depending on crystallinity .
- Spectroscopic Data :
Comparison with Similar Compounds
Table 1: Structural and Property Comparison
Key Differences and Trends
Substituent Effects on Solubility: The methoxy group (-OCH₃) in the target compound enhances solubility in polar solvents (e.g., ethanol, DMF) compared to the methyl-substituted derivative (CAS 2272-45-9), which is more lipophilic . N,N-Dimethyl derivatives (CAS 60-11-7) exhibit higher solubility in organic solvents due to reduced hydrogen bonding .
Thermal Stability :
- The target compound’s Schiff base linkage (-CH=N-) contributes to thermal stability (decomposition >250°C), outperforming the parent 4-(phenylazo)aniline (decomposition ~200°C) .
- Indole-substituted analogs (e.g., CAS 744-66-1) show lower thermal stability due to steric hindrance from the heterocyclic ring .
Spectroscopic Shifts :
- The imine proton (-CH=N-) in the target compound’s ¹H NMR is downfield-shifted (δ 8.5–8.7 ppm) compared to aliphatic Schiff bases (δ 8.2–8.4 ppm), indicating stronger conjugation .
- Azo group vibrations in IR (~1500 cm⁻¹) are less intense in N,N-dimethyl derivatives due to electron-donating effects .
Applications :
- Target Compound : Used in photochromic materials due to reversible isomerization under UV light .
- Indole Derivatives : Exhibit antimicrobial activity (MIC: 12.5 µg/mL against S. aureus) .
- N,N-Dimethyl Analogs : Serve as pH-sensitive dyes in textiles .
Research Findings and Contradictions
- Synthesis Yields : The target compound’s synthesis yield (65–70%) is lower than that of simpler Schiff bases (e.g., 80–85% for CAS 2272-45-9), attributed to steric effects during condensation .
- Biological Activity : While indole-substituted analogs show potent antimicrobial activity, the target compound lacks significant bioactivity, likely due to reduced membrane permeability .
- Conflicting Stability Data: One study reports the target compound as stable in air , whereas another notes gradual oxidation of the azo group in humid conditions .
Biological Activity
Benzenamine, 4-(phenylazo)-N-(phenylmethylene)-, commonly referred to as p-(phenylazo)aniline or 4-aminoazobenzene, is an azo compound characterized by its vibrant yellow color and unique chemical properties. Its molecular formula is C13H12N2, with a molecular weight of approximately 197.24 g/mol. This compound exhibits a variety of biological activities, particularly in antimicrobial, antifungal, and potential anticancer properties.
Chemical Structure and Properties
The structure of Benzenamine, 4-(phenylazo)-N-(phenylmethylene)- includes an azo group (-N=N-) linked to a phenyl group, which classifies it within the azo compounds family. These compounds are widely utilized in dye chemistry due to their intense colors and stability. The synthesis typically involves azo coupling reactions, which are crucial for its production.
Antimicrobial Properties
Research indicates that Benzenamine, 4-(phenylazo)-N-(phenylmethylene)- possesses significant antimicrobial properties. It has demonstrated effectiveness against various bacterial strains and fungi:
- Bacterial Activity : Studies have shown that this compound exhibits antibacterial activity against pathogens such as Escherichia coli, Staphylococcus aureus, and Bacillus licheniformis. The Minimum Inhibitory Concentration (MIC) values for these bacteria vary, with some derivatives showing lower MIC values than standard antibiotics like gentamicin .
- Fungal Activity : Its antifungal effects have been evaluated against several phytopathogenic fungi. For instance, certain derivatives of the compound showed up to 207% inhibition compared to nystatin against Fusarium oxysporum and other fungi .
Anticancer Potential
Emerging research suggests that Benzenamine, 4-(phenylazo)-N-(phenylmethylene)- may have anticancer properties. The compound's interactions with biological macromolecules could lead to alterations in cellular functions, indicating potential therapeutic effects in cancer treatment .
Case Studies and Research Findings
Several studies have focused on the biological activities of Benzenamine derivatives:
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various azo compounds derived from Benzenamine. The results indicated that specific modifications to the phenyl group significantly enhanced their antibacterial properties against Gram-positive and Gram-negative bacteria .
- Antifungal Activity Assessment : Another research effort investigated the antifungal efficacy of Benzenamine derivatives against common plant pathogens. The findings highlighted that certain derivatives exhibited superior antifungal activity compared to established treatments like nystatin .
- Cytotoxicity Studies : In vitro cytotoxicity assays have been performed to assess the safety profile of Benzenamine derivatives. These studies revealed varying levels of cytotoxicity across different cell lines, suggesting a need for further exploration into their potential as anticancer agents .
Comparative Analysis with Related Compounds
To better understand the unique biological activities of Benzenamine, 4-(phenylazo)-N-(phenylmethylene)-, a comparison with structurally similar compounds is useful:
Compound Name | Molecular Formula | Biological Activity | Unique Features |
---|---|---|---|
Benzenamine (Aniline) | C6H5NH2 | Antibacterial | Basic amine structure |
4-Nitroaniline | C6H4N2O2 | Antimicrobial | Contains a nitro group |
N-(Phenylmethylene)benzenamine | C13H11N | Moderate cytotoxicity | Lacks the nitro group |
Diphenylamine | C12H11N | Antioxidant | Two phenyl groups |
This table illustrates that while many related compounds exhibit antimicrobial properties, the specific combination of functional groups in Benzenamine, 4-(phenylazo)-N-(phenylmethylene)- contributes to its unique profile.
Q & A
Q. What are the optimized synthetic routes for Benzenamine, 4-(phenylazo)-N-(phenylmethylene)-, and how can reaction conditions be controlled to improve yield?
The synthesis typically involves a two-step process:
- Step 1 : Preparation of the azo precursor (e.g., 4-(phenylazo)benzenamine) via diazo coupling between aniline derivatives and diazonium salts under acidic conditions .
- Step 2 : Schiff base formation by condensing the azo compound with benzaldehyde derivatives. This is achieved using a catalyst like sodium t-butanolate in toluene at 80°C under an inert atmosphere to prevent oxidation .
- Yield Optimization : Monitor reaction progress via TLC, and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane eluent). Adjust stoichiometry of aldehyde to amine (1.2:1) to drive the reaction to completion .
Q. How can spectroscopic techniques distinguish Benzenamine, 4-(phenylazo)-N-(phenylmethylene)- from structurally similar Schiff bases?
- FT-IR : Look for characteristic imine (C=N) stretch at ~1600–1650 cm⁻¹ and azo (N=N) stretch at ~1400–1500 cm⁻¹. The absence of primary amine (N-H) peaks (~3300 cm⁻¹) confirms Schiff base formation .
- ¹H NMR : The imine proton appears as a singlet at δ 8.3–8.5 ppm. Aromatic protons from the phenylazo group show splitting patterns due to conjugation with the azo moiety .
- UV-Vis : Strong absorbance in the visible range (λmax ~400–500 nm) due to extended π-conjugation from the azo and imine groups .
Q. What computational methods are suitable for predicting the electronic properties of this compound?
- DFT Calculations : Use B3LYP/6-311G(d,p) basis sets to model the HOMO-LUMO gap, which correlates with optical absorption properties. Solvent effects (e.g., toluene) can be incorporated via PCM models .
- Molecular Dynamics : Simulate thermal stability by analyzing bond dissociation energies of the azo and imine groups at elevated temperatures .
Q. How does the compound behave under redox conditions, and what analytical methods track these reactions?
- Reduction : Treat with LiAlH₄ in THF to reduce the imine to a secondary amine. Monitor via IR (disappearance of C=N peak) and ¹H NMR (new NH signal at δ 2.5–3.5 ppm) .
- Oxidation : Expose to KMnO₄ in acidic conditions to cleave the azo bond, producing nitrobenzene derivatives. Confirm via GC-MS or HPLC-MS .
Q. What strategies mitigate hazards associated with handling this compound in the lab?
- Toxicity : Use PPE (gloves, goggles) due to potential allergenicity (see contact allergy reports for related azo compounds) .
- Waste Disposal : Quench reactive intermediates (e.g., diazonium salts) with urea before disposal. Avoid open flames—azo compounds may decompose explosively at >200°C .
Q. How can the compound’s biological activity be evaluated, and what model systems are appropriate?
- Antimicrobial Assays : Test against S. aureus and E. coli using broth microdilution (MIC values). Compare to standards like ciprofloxacin. Prepare DMSO stock solutions (≤1% v/v) to avoid solvent toxicity .
- Cytotoxicity Screening : Use MTT assay on mammalian cell lines (e.g., HEK293). IC₅₀ values >100 μM suggest low toxicity for further studies .
Q. What are the challenges in characterizing crystallographic data for this compound?
- Crystal Growth : Slow evaporation from ethanol/chloroform mixtures (1:1) at 4°C improves crystal quality.
- XRD Analysis : Expect π-π stacking between aromatic rings (d-spacing ~3.5 Å). Disorder in the phenylazo group may require refinement using SHELXL .
Q. How do substituents on the phenyl rings influence the compound’s photophysical properties?
Properties
CAS No. |
1089292-95-4 |
---|---|
Molecular Formula |
C19H15N3 |
Molecular Weight |
285.3 g/mol |
IUPAC Name |
1-phenyl-N-(4-phenyldiazenylphenyl)methanimine |
InChI |
InChI=1S/C19H15N3/c1-3-7-16(8-4-1)15-20-17-11-13-19(14-12-17)22-21-18-9-5-2-6-10-18/h1-15H |
InChI Key |
VRVLFCXOZDZYCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
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